

# What is the chemical structure of Agrimoniin?

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## Compound of Interest

Compound Name: *Agrimoniin*

Cat. No.: *B1591192*

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An In-depth Technical Guide to the Chemical Structure of **Agrimoniin**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Agrimoniin** (CAS: 82203-01-8) is a high-molecular-weight, dimeric ellagitannin that has garnered significant interest within the scientific community for its potent biological activities, including anticancer, antidiabetic, antioxidant, and anti-inflammatory properties. First isolated from the roots of *Agrimonia pilosa* Ledeb. (Rosaceae), this complex polyphenol is a key chemotaxonomic marker in several genera of the Rosaceae family, including *Agrimonia*, *Fragaria* (strawberry), and *Potentilla*. This technical guide provides a comprehensive overview of the chemical structure of **Agrimoniin**, methods for its isolation and characterization, and insights into its mechanisms of action, with a focus on data relevant to drug development professionals.

## Chemical Structure and Physicochemical Properties

**Agrimoniin** is classified as a hydrolyzable tannin, specifically a type A dimeric ellagitannin. Its intricate structure is responsible for its significant molecular weight and its diverse biological functions.

## Core Structural Features

The chemical structure of **Agrimoniin** (C<sub>82</sub>H<sub>54</sub>O<sub>52</sub>) is built upon two D-glucopyranose cores. It is fundamentally a dimer of the potentillin monomer. Key features include:

- **Dimeric Nature:** The molecule consists of two identical monomeric units, which are structurally equivalent to pedunculagin residues.
- **Glucose Cores:** Each monomeric unit is centered around a  $\beta$ -D-glucopyranose molecule.
- **Linking Group:** The two monomeric units are covalently linked via a dehydrodigalloyl group (DHDG), which forms an m-GOG-type linkage. This connection occurs at the C-1 position of the glucose molecules.
- **Hexahydroxydiphenoyl (HHDP) Groups:** The structure contains multiple atropisomeric biaryl hexahydroxydiphenoyl (HHDP) groups. The absolute configuration of these groups has been determined to be (S). These HHDP moieties are formed by the oxidative coupling of adjacent galloyl units esterified to the glucose cores.

The complexity of this structure results in a molecule with a large number of hydroxyl groups, contributing to its strong antioxidant properties and its ability to interact with multiple biological targets.

Hierarchical structure of **Agrimoniin**.

## Physicochemical Data

A summary of the key physicochemical properties of **Agrimoniin** is presented in Table 1. This data is critical for understanding its solubility, stability, and potential for formulation.

| Property                       | Value   | Reference |
|--------------------------------|---|-----------|
| Molecular Formula              | C <sub>82</sub> H <sub>54</sub> O <sub>52</sub> |           |
| Molecular Weight               | 1871.28 g/mol                                   |           |
| Exact Mass                     | 1870.1581119 Da                                 |           |
| Appearance                     | Light yellow or white amorphous powder          |           |
| Classification                 | Dimeric Ellagitannin, Polyphenol                |           |
| XLogP3                         | 4.2   |           |
| Hydrogen Bond Donors           | 29  |           |
| Hydrogen Bond Acceptors        | 52  |           |
| Topological Polar Surface Area | 877 Å <sup>2</sup>                              |           |
| CAS Number                     | 82203-01-8                                      |           |

## Isolation, Purification, and Structural Elucidation

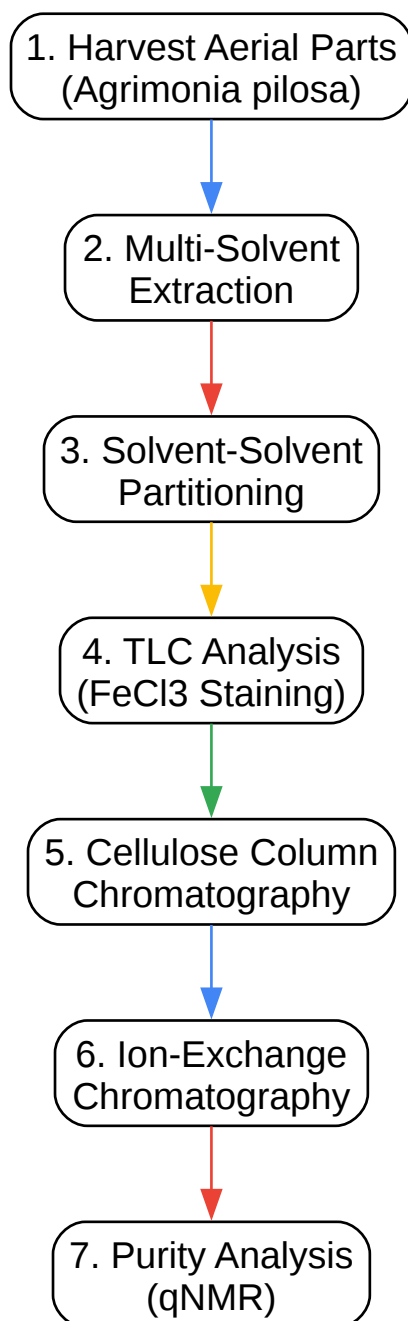
The complex nature of **Agrimoniin** necessitates a multi-step protocol for its extraction from plant matrices and a combination of spectroscopic techniques for its structural confirmation.

### Experimental Protocol: Isolation and Purification from *Agrimonia pilosa*

The following protocol outlines a typical procedure for the isolation and purification of **Agrimoniin**, yielding a substance with approximately 80% purity.

- Plant Material: Aerial parts of *Agrimonia pilosa* are harvested during the flowering phase.
- Initial Extraction: The plant material undergoes a series of extractions with increasingly polar solvents to remove unwanted compounds. This typically includes:
  - Water-ethanol mixture

- n-butanol-petroleum ether mixture
- Water-acetone mixture
- Resinous precipitates are removed at each stage.
- Solvent Partitioning: The resulting aqueous-acetone solution is filtered, evaporated, and redissolved in distilled water. This solution is then partitioned sequentially with:
  - Ethyl acetate (repeated three times)
  - n-butanol
- Thin-Layer Chromatography (TLC): The aqueous phase is concentrated and analyzed by TLC on a cellulose plate with a mobile phase of water and glacial acetic acid (95:5). **Agrimoniin** is visualized by spraying with a 1% ferric chloride solution in ethanol, which produces a characteristic blue color.
- Column Chromatography: Fractions identified as containing **Agrimoniin** are selected and further purified by column chromatography using a cellulose stationary phase, eluting with water.
- Final Purification: Ion-exchange chromatography is employed as a final step to achieve high purity.
- Quantification: The final yield and purity of **Agrimoniin** are determined using Nuclear Magnetic Resonance (NMR) spectroscopy against an internal standard.



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Workflow for the isolation and purification of **Agrimoniin**.

## Structural Elucidation Data

Confirmation of the **Agrimoniin** structure relies on modern spectroscopic methods.

| Technique           | Observations and Data  |
|---------------------|--|
| <sup>1</sup> H NMR  | The <sup>1</sup> H NMR spectrum (typically run in CD <sub>3</sub> OD) is complex but provides key diagnostic signals. Specific chemical shifts and coupling constants for the eleven aromatic protons and the two anomeric (H-1) protons of the glucose units are compared against established literature values for confirmation. |
| <sup>13</sup> C NMR | Provides data on the 82 carbon atoms in the molecule, confirming the presence of the glucose cores, galloyl groups, and HHDP moieties.   |
| LC-MS/MS            | Used to confirm the molecular weight and study fragmentation patterns. In negative ion mode (ESI-), the precursor ion [M-H] <sup>-</sup> is observed at m/z 1870.1581. Key fragment ions observed include m/z 934.0692, 783.0746, and 633.0746, corresponding to the loss of various structural units.                             |

## Biological Activity and Mechanism of Action

**Agrimoniin**'s therapeutic potential stems from its ability to modulate key cellular pathways involved in cancer and diabetes.

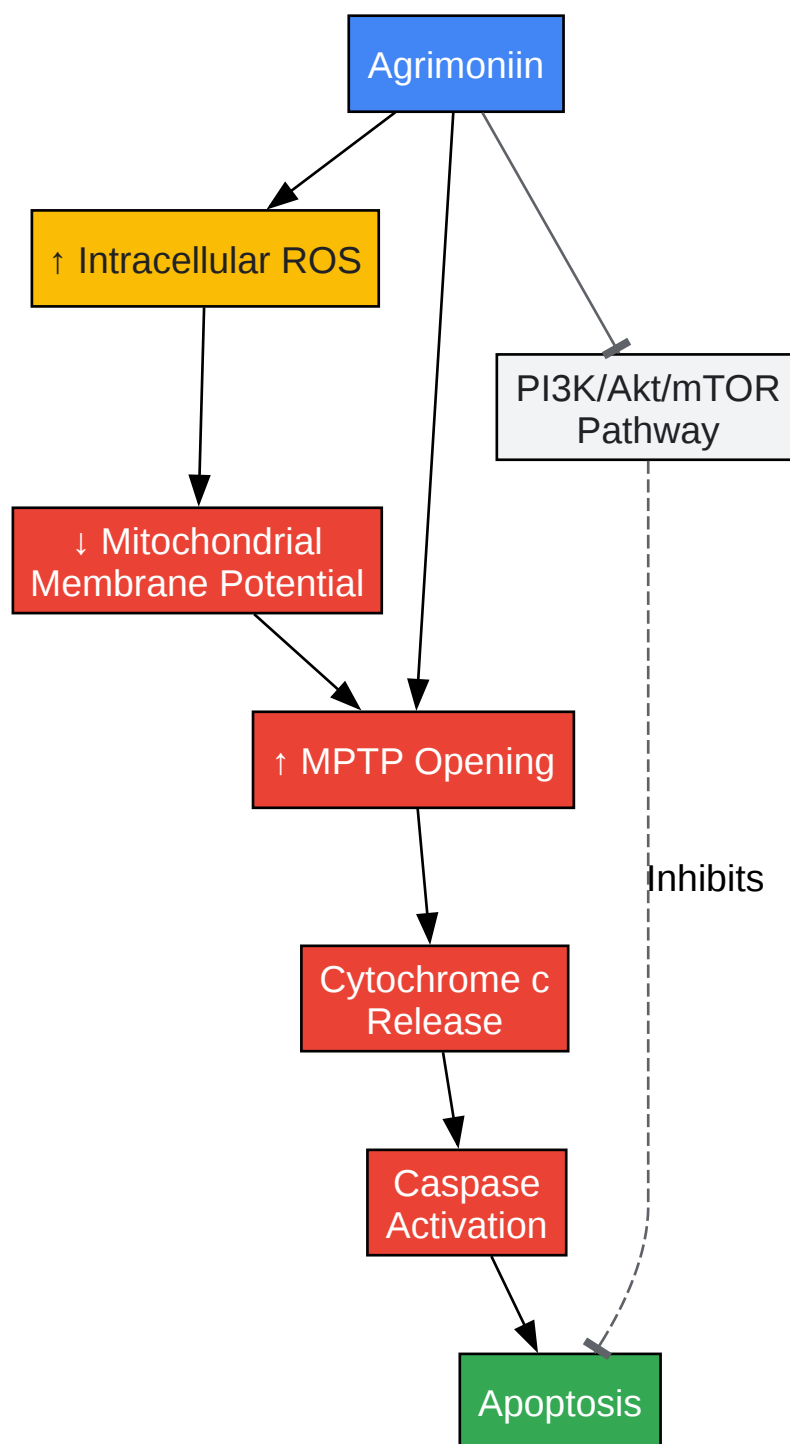
### Anticancer Activity: Induction of Mitochondrial Apoptosis

**Agrimoniin** has demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism is the induction of mitochondria-dependent apoptosis.

Signaling Pathway: **Agrimoniin** initiates a cascade of events centered on the mitochondria:

- **ROS Increase:** It causes an increase in intracellular Reactive Oxygen Species (ROS), in part by suppressing the Nrf2-dependent antioxidant system.

- Mitochondrial Dysfunction: The elevated ROS leads to a decrease in the mitochondrial transmembrane potential ( $\Delta\Psi_m$ ).
- MPTP Opening: **Agrimoniin** directly sensitizes and activates the opening of the Mitochondrial Permeability Transition Pore (MPTP).
- Cytochrome c Release: The compromised outer mitochondrial membrane releases cytochrome c into the cytosol.
- Caspase Activation: Cytosolic cytochrome c activates the caspase cascade (e.g., Caspase-3), leading to the execution of apoptosis.
- Signaling Pathway Inhibition: This process is also associated with the suppression of pro-survival signaling pathways, including the PI3K/Akt/NF- $\kappa$ B and mTOR/HIF-1 $\alpha$  pathways.



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**Agrimoniin**-induced mitochondrial apoptosis pathway.

## Antidiabetic Activity



The antidiabetic effects of **Agrimoniin** are primarily attributed to its potent inhibition of  $\alpha$ -glucosidase, an intestinal enzyme responsible for digesting carbohydrates.

- Mechanism: By inhibiting  $\alpha$ -glucosidase, **Agrimoniin** slows the breakdown of complex carbohydrates into absorbable monosaccharides. This action reduces postprandial hyperglycemia and hyperinsulinemia.
- Insulin-like Effects: Some studies suggest **Agrimoniin** may also exert insulin-like effects by stimulating glucose transport into cells and promoting its subsequent metabolism.

## Quantitative Biological Data

The potency of **Agrimoniin** has been quantified in various assays, providing valuable data for drug development.

| Assay             | Target/Cell Line      | Result (IC <sub>50</sub> ) | Reference |
|-------------------|-----------------------|----------------------------|-----------|
| Cytotoxicity      | K562 cells (48h)      | 1.4 $\mu$ M                |           |
| Cytotoxicity      | K562 cells (72h)      | 0.91 $\mu$ M               |           |
| Cytotoxicity      | HeLa cells (48h)      | 12.9 $\mu$ M               |           |
| Cytotoxicity      | HeLa cells (72h)      | 96.0 $\mu$ M               |           |
| Enzyme Inhibition | $\alpha$ -glucosidase | 21.8 $\mu$ g/mL            |           |

## Experimental Protocol: MTT Cytotoxicity Assay

This protocol is used to assess the effect of **Agrimoniin** on the viability of cancer cell lines.

- Cell Seeding: Cancer cells (e.g., K562, HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a range of concentrations of **Agrimoniin** (e.g., from  $10^{-10}$  M to  $10^{-3}$  M) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive vehicle only.

- **MTT Addition:** After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- **Incubation:** The plate is incubated for 2-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
- **Data Analysis:** Cell viability is calculated as a percentage relative to the control group. The  $IC_{50}$  value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.

## Conclusion

**Agrimoniin** is a structurally complex but therapeutically promising natural product. Its well-defined dimeric ellagitannin structure provides a foundation for its potent and multifaceted biological activities. The detailed mechanisms, particularly the induction of mitochondrial apoptosis in cancer cells and the inhibition of  $\alpha$ -glucosidase, present clear pathways for further investigation and potential drug development. The protocols and data summarized in this guide offer a technical foundation for researchers and scientists aiming to harness the therapeutic potential of **Agrimoniin**.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)